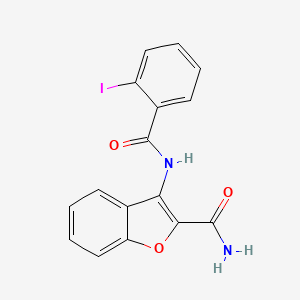![molecular formula C22H27FN2O5S2 B2396322 8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-01-5](/img/structure/B2396322.png)
8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FSD-C10 and is a spirocyclic compound that contains both sulfonamide and oxadiazole functional groups.
Mechanism of Action
The mechanism of action of FSD-C10 is not fully understood. However, studies have shown that FSD-C10 inhibits the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various proteins in the cell. By inhibiting Hsp90 activity, FSD-C10 disrupts multiple signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
FSD-C10 has been shown to have several biochemical and physiological effects. Studies have shown that FSD-C10 induces apoptosis, or programmed cell death, in cancer cells. Additionally, FSD-C10 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. FSD-C10 has also been shown to induce cell cycle arrest, which prevents cancer cells from dividing and proliferating.
Advantages and Limitations for Lab Experiments
One of the main advantages of FSD-C10 for lab experiments is its potency and selectivity for cancer cells. FSD-C10 has been shown to exhibit low toxicity towards normal cells, making it an ideal candidate for cancer research. However, one of the limitations of FSD-C10 is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of FSD-C10. One potential direction is the optimization of the synthesis method to improve the yield and purity of FSD-C10. Another direction is the investigation of FSD-C10 in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of FSD-C10 and its potential applications in other scientific research fields.
Synthesis Methods
The synthesis method for FSD-C10 involves the reaction of 4-fluorobenzenesulfonyl chloride with mesitylenesulfonyl hydrazide in the presence of a base such as triethylamine. This reaction results in the formation of 4-(mesitylsulfonyl)-1,2,3-triazole, which is then reacted with 1,2-dibromoethane to form the spirocyclic compound FSD-C10. The overall synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
FSD-C10 has been shown to have potential applications in various scientific research fields. One of the most promising applications of FSD-C10 is in the field of cancer research. Studies have shown that FSD-C10 exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, FSD-C10 has been shown to inhibit the growth of cancer stem cells, which are responsible for cancer recurrence and metastasis.
properties
IUPAC Name |
8-(4-fluorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O5S2/c1-16-14-17(2)21(18(3)15-16)32(28,29)25-12-13-30-22(25)8-10-24(11-9-22)31(26,27)20-6-4-19(23)5-7-20/h4-7,14-15H,8-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKHKRLAJVIAQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2396239.png)
![1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2396240.png)
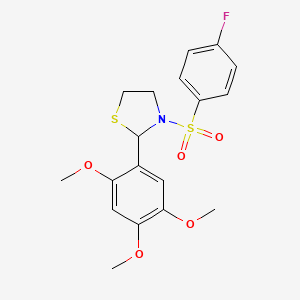
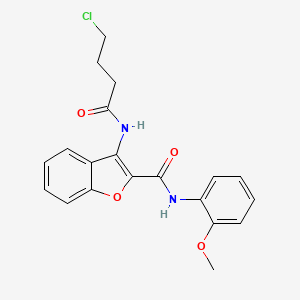
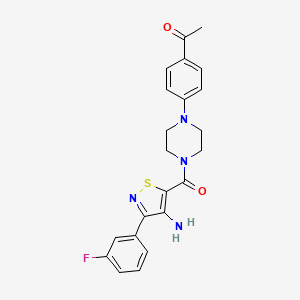

![N-(benzo[d]thiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2396246.png)
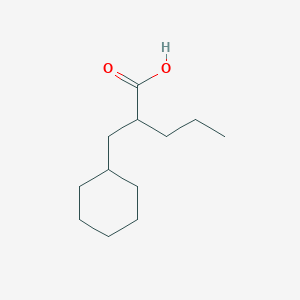
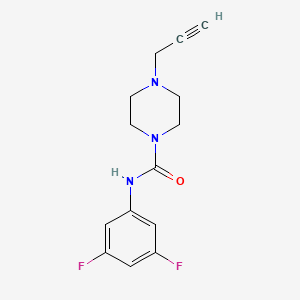
![[1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2396251.png)
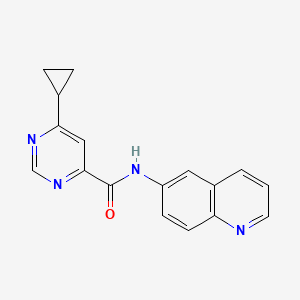
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2396254.png)
![N-phenyl-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2396258.png)
